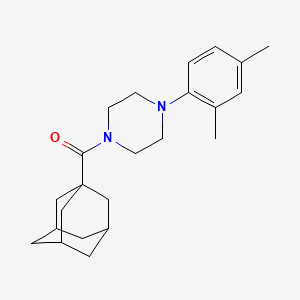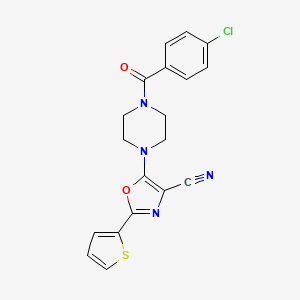
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine, also known as ACR16, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACR16 belongs to the class of piperazine derivatives and is a selective antagonist of the 5-HT2A receptor.
作用機序
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine is a selective antagonist of the 5-HT2A receptor, which is a subtype of serotonin receptor. The 5-HT2A receptor is involved in the regulation of various physiological and behavioral processes, including mood, cognition, and perception. This compound binds to the 5-HT2A receptor and blocks its activation, which leads to the modulation of the neurotransmitter systems and the improvement of the symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and cognition. This compound can also increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This compound has been found to improve the cognitive function, memory, and attention in animal models and human subjects.
実験室実験の利点と制限
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has several advantages for lab experiments. It is a selective antagonist of the 5-HT2A receptor, which makes it a useful tool for the study of the role of this receptor in various physiological and behavioral processes. This compound has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, the limitations of this compound include its high cost and limited availability, which can restrict its use in large-scale experiments.
将来の方向性
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has shown promising results in preclinical and clinical studies, and several future directions can be explored to further investigate its potential therapeutic applications. These include the study of the long-term effects of this compound on the brain and the investigation of its efficacy in the treatment of other neurological and psychiatric disorders. The development of new analogs of this compound with improved pharmacological properties can also be explored to enhance its therapeutic potential. Additionally, the study of the mechanism of action of this compound can provide insights into the role of the 5-HT2A receptor in various physiological and behavioral processes.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of this compound involves the reaction of 1-adamantyl isocyanate with 4-(2,4-dimethylphenyl)piperazine. This compound is a selective antagonist of the 5-HT2A receptor and has been shown to have various biochemical and physiological effects. This compound has several advantages for lab experiments, but its limitations include its high cost and limited availability. Several future directions can be explored to further investigate its potential therapeutic applications.
合成法
The synthesis of 1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine involves the reaction of 1-adamantyl isocyanate with 4-(2,4-dimethylphenyl)piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate urea derivative, which is then cyclized to form this compound. The yield of the synthesis method is reported to be around 70-80%.
科学的研究の応用
1-(1-Adamantylcarbonyl)-4-(2,4-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in the treatment of schizophrenia, depression, anxiety, and cognitive impairment. This compound has also been shown to have neuroprotective properties and can prevent the damage caused by oxidative stress and inflammation.
特性
IUPAC Name |
1-adamantyl-[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-16-3-4-21(17(2)9-16)24-5-7-25(8-6-24)22(26)23-13-18-10-19(14-23)12-20(11-18)15-23/h3-4,9,18-20H,5-8,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPWWBRULXIHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2897471.png)
![N-[4-(benzyloxy)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2897474.png)
![4-Methyl-2,6-bis(2-methylpropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2897476.png)
![N-(2,5-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2897478.png)


![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B2897481.png)
![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2897482.png)

![5-{2-[methyl(phenyl)amino]-2-oxoethyl}-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2897484.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2897485.png)
![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2897487.png)

![N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2897492.png)